4-CHLORO-N-[3-(4-CHLOROBENZENESULFONAMIDO)-2,2-DIMETHYLPROPYL]BENZENESULFONAMIDE
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Overview
Description
4-CHLORO-N-[3-(4-CHLOROBENZENESULFONAMIDO)-2,2-DIMETHYLPROPYL]BENZENESULFONAMIDE is a complex organic compound belonging to the class of benzenesulfonamides This compound is characterized by the presence of two chlorobenzenesulfonamide groups attached to a dimethylpropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[3-(4-CHLOROBENZENESULFONAMIDO)-2,2-DIMETHYLPROPYL]BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with 3-amino-2,2-dimethylpropylamine to form an intermediate. This intermediate is then reacted with another equivalent of 4-chlorobenzenesulfonyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[3-(4-CHLOROBENZENESULFONAMIDO)-2,2-DIMETHYLPROPYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The sulfonamide groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfonamide groups can yield the corresponding amines and sulfonic acids .
Scientific Research Applications
4-CHLORO-N-[3-(4-CHLOROBENZENESULFONAMIDO)-2,2-DIMETHYLPROPYL]BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[3-(4-CHLOROBENZENESULFONAMIDO)-2,2-DIMETHYLPROPYL]BENZENESULFONAMIDE involves the inhibition of specific enzymes. The sulfonamide groups interact with the active sites of enzymes, blocking their activity. This inhibition can lead to the disruption of metabolic pathways in cells, making the compound effective against certain types of cancer and bacterial infections .
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N-(3-NITRO-PHENYLAMINO)-PHENYL-METHYLENE-BENZENESULFONAMIDE
- 4-CHLORO-N-(PHENYL-PHENYLAMINO-METHYLENE)-BENZENESULFONAMIDE
- 4-CHLORO-N-(ISOPROPYLAMINO-PHENYL-METHYLENE)-BENZENESULFONAMIDE
Uniqueness
4-CHLORO-N-[3-(4-CHLOROBENZENESULFONAMIDO)-2,2-DIMETHYLPROPYL]BENZENESULFONAMIDE is unique due to its dual sulfonamide groups and the presence of a dimethylpropyl chain. This structure provides it with distinct chemical properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C17H20Cl2N2O4S2 |
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Molecular Weight |
451.4g/mol |
IUPAC Name |
4-chloro-N-[3-[(4-chlorophenyl)sulfonylamino]-2,2-dimethylpropyl]benzenesulfonamide |
InChI |
InChI=1S/C17H20Cl2N2O4S2/c1-17(2,11-20-26(22,23)15-7-3-13(18)4-8-15)12-21-27(24,25)16-9-5-14(19)6-10-16/h3-10,20-21H,11-12H2,1-2H3 |
InChI Key |
BWWVJFFFMBNPJP-UHFFFAOYSA-N |
SMILES |
CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)Cl)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)Cl)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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